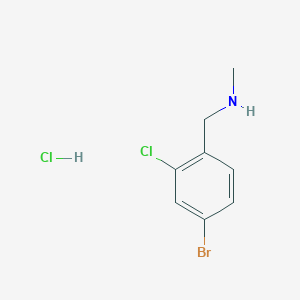

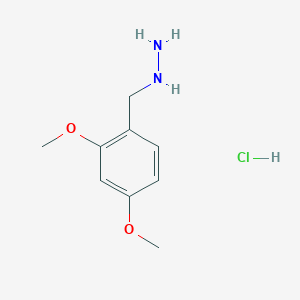

1-(4-溴-2-氯苯基)-N-甲基甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for “1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride” is not available, a related compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-chlorophenol” include a melting point range of 47 - 51 °C, a boiling point range of 232 - 235 °C at 760 mmHg, and a flash point greater than 112 °C .科学研究应用

在分析化学中的应用

溴化氯,一种相关的卤素化合物,已被用作盐酸介质中的标准试剂,通过直接或间接滴定法快速准确地测定有机化合物。该应用表明卤代化合物(如 1-(4-溴-2-氯苯基)-N-甲基甲胺;盐酸盐)在分析化学中定量各种物质的潜在效用 (Verma, K., Srivastava, A., Ahmed, J., & Bose, S., 1978)。

药物化合物的合成

用于合成有效抗抑郁药盐酸舍曲林的工业合成工艺突出了卤代化合物在药物制造中的重要性。该工艺采用 N-[4-(3,4-二氯苯基)-3,4-二氢-1(2H)-萘并亚甲基]-甲胺 N-氧化物作为中间体,证明了氯化化合物在制造高纯度药物成分中的作用 (Vukics, K., Fodor, T., Fischer, J., Fellegvári, I., & Lévai, S., 2002)。

有机合成和改性

Ogura, K., Furukawa, S., & Tsuchihashi, G. (1975) 研究的通过与溴反应将苯甲醛转化为 α-溴苯基乙酸衍生物的过程展示了溴化反应在有机合成中的应用。该工艺与结构类似于 1-(4-溴-2-氯苯基)-N-甲基甲胺;盐酸盐的化合物的合成相关,表明其在制造各种有机分子中的潜在效用 (Ogura, K., Furukawa, S., & Tsuchihashi, G., 1975)。

环境化学和光降解研究

氯化海水池中苯并苯酮-3 的降解导致溴化消毒副产物,突出了卤代化合物对环境的影响。该研究提供了对 1-(4-溴-2-氯苯基)-N-甲基甲胺等化合物在水生环境中的归宿和转化的见解;盐酸盐,有助于我们了解环境化学和污染缓解策略 (Manasfi, T., Storck, V., Ravier, S., Demelas, C., Coulomb, B., & Boudenne, J., 2015)。

安全和危害

作用机制

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter .

Mode of Action

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine continues to transmit nerve impulses, which can result in overstimulation of the nerves .

Biochemical Pathways

The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting nerve impulses . The downstream effects include overstimulation of the nerves, leading to symptoms such as dizziness and paralysis .

Pharmacokinetics

It is known that the compound can be metabolized into 4-bromo-2-chlorophenol, a biologically inactive metabolite . This metabolite can potentially serve as a biomarker for exposure .

Result of Action

The molecular and cellular effects of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride’s action include overstimulation of the nerves due to the accumulation of acetylcholine . This can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride. For instance, the compound can accumulate in various environmental components, contaminating food, water, and air . Microbes in the environment can adapt to these toxic compounds over time and use them as carbon and energy sources, providing a sustainable and economical method to eliminate the compound from the environment .

属性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOKAUDJQRKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)